MAO-A vs. MAO-B Selectivity
This compound exhibits a pronounced and quantifiable selectivity for inhibiting the MAO-A enzyme isoform over the MAO-B isoform. In a comparative enzyme assay using bovine brain mitochondria, the compound demonstrated an IC50 of 32 nM for MAO-A, whereas its inhibitory activity against MAO-B was >9,600-fold lower, with an IC50 of 310,000 nM [1]. This stark difference in potency is a direct consequence of the specific 2-amino-5-methylsulfonyl substitution pattern, which is not observed with other 2-aminobenzaldehyde analogs that lack this precise arrangement.
| Evidence Dimension | Enzyme Inhibition (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | IC50 (MAO-A): 32 nM; IC50 (MAO-B): 310,000 nM |
| Comparator Or Baseline | Comparator: Same compound tested against two isoforms (MAO-A and MAO-B). |
| Quantified Difference | MAO-B / MAO-A selectivity ratio of approximately 9,688 |
| Conditions | Inhibition of bovine brain mitochondria MAO-A (serotonin substrate) and MAO-B (benzylamine substrate) after 60 minutes, measured by fluorimetric method. |
Why This Matters
This high level of isoform selectivity is critical for scientific applications requiring precise modulation of MAO-A activity without off-target effects on MAO-B, making it a valuable tool compound in neurological research.
- [1] BindingDB. (n.d.). BDBM50097420 (CHEMBL3585826) Affinity Data. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50097420 View Source
